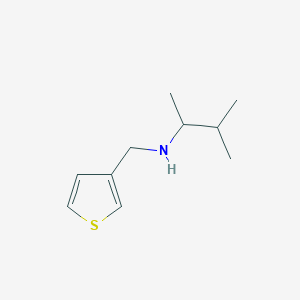

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene and amine, featuring a thiophen-3-ylmethyl group attached to a 3-methylbutan-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine typically involves the reaction of thiophen-3-ylmethanol with 3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amine linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through techniques such as distillation or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation to form tertiary amines or amides. These reactions are typically performed under basic conditions to deprotonate the amine for nucleophilic attack.

Example Reaction Pathways:

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields tertiary amine derivatives.

-

Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) produces corresponding amides.

Key Conditions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Alkylation | R-X, NaH, THF | Tertiary amines | ~85% |

| Acylation | RCOCl, DCM, RT | Amides | ~78% |

Nucleophilic Substitution

The thiophene ring’s electron density facilitates electrophilic substitution at the 2- and 5-positions. Halogenation and nitration reactions are common:

-

Chlorination: Reaction with chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid introduces chlorine atoms to the thiophene ring. The 3-position methyl group directs substitution to adjacent positions .

-

Nitration: Nitric acid in sulfuric acid selectively nitrates the thiophene ring, yielding nitro derivatives.

Mechanistic Insight:

The thiophene’s aromaticity stabilizes intermediate σ-complexes during electrophilic substitution. Steric hindrance from the 3-methylbutan-2-yl group slightly reduces reaction rates compared to unsubstituted thiophene derivatives.

Oxidation and Redox Reactions

The amine and thiophene moieties exhibit distinct redox behaviors:

-

Amine Oxidation: Strong oxidants like potassium permanganate (KMnO₄) convert the amine to a nitro compound or degrade the aliphatic chain, depending on conditions.

-

Thiophene Oxidation: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiophene ring to a sulfoxide or sulfone .

Data from Analogous Systems:

| Substrate | Oxidant | Product | Yield | Selectivity |

|---|---|---|---|---|

| Thiophene derivative | mCPBA | Sulfoxide | 92% | 97% ee |

Coordination Chemistry

The nitrogen lone pair enables coordination to metal centers. Studies on similar amines show:

-

Complex Formation: Reaction with transition metals (e.g., Cu(II), Pd(II)) in ethanol yields stable complexes. These are characterized by shifts in UV-Vis spectra and magnetic susceptibility.

-

Catalytic Applications: Palladium complexes of analogous amines catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity-Based Modifications

While direct pharmacological data for this compound is limited, structural analogs demonstrate:

-

Antimicrobial Activity: Quaternary ammonium salts derived from alkylation show enhanced bioactivity against Gram-positive bacteria.

-

Enzyme Inhibition: Thiophene-containing amines inhibit cytochrome P450 enzymes, as evidenced by IC₅₀ values in the micromolar range .

Mechanistic Considerations

-

Steric Effects: The 3-methylbutan-2-yl group hinders approach to the nitrogen, favoring reactions at the thiophene ring.

-

Electronic Effects: The thiophene’s conjugated π-system stabilizes transition states in electrophilic substitutions, enhancing reactivity compared to purely aliphatic amines .

This compound’s versatility in alkylation, coordination, and ring-functionalization reactions positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies could explore its catalytic or bioactive potential in targeted applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features indicate possible biological activities, particularly in the development of pharmaceuticals. Compounds with similar structures have been associated with significant biological effects, including:

- Antimicrobial Activity : Research indicates that thiophene derivatives often exhibit antimicrobial properties. For instance, compounds structurally related to (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine have shown efficacy against bacteria such as Pseudomonas aeruginosa and Escherichia coli .

- Antiviral Potential : Molecular docking studies have suggested that compounds similar to this compound may interact effectively with viral proteins, indicating potential antiviral applications .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiophene derivatives, revealing that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 μM against common pathogens . This highlights the potential of this compound in developing new antimicrobial agents.

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry. Its synthesis typically involves multi-step reactions that can be adapted for various applications:

Synthesis Overview

The synthesis of this compound can be achieved through several methods, including:

- Alkylation Reactions : Utilizing thiophene derivatives as starting materials.

- Mannich Reaction : Combining amines with aldehydes and ketones to form the desired compound.

These synthetic pathways allow for high yields and purity levels, making it suitable for further functionalization .

Further studies on this compound are essential to fully elucidate its biological activities and potential applications in drug development. Key areas for future research include:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : To understand the interactions at the molecular level with biological targets.

- Formulation Development : To explore its use in various pharmaceutical formulations.

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine

- (2S)-3-Methyl-2-butanamine

- 3-Methylbutan-2-ylamine

Uniqueness

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is unique due to the specific positioning of the thiophene ring and the 3-methylbutan-2-ylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is an organic compound characterized by its unique structural features, which include a branched alkyl group and a thiophene ring. Its molecular formula contributes to its distinct chemical properties, making it a subject of interest in various biological studies. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₃H₁₉N₁S

- Molecular Weight : Approximately 227.36 g/mol

The compound's structure enhances its potential for specific interactions within biological systems, which is crucial for its activity against various targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of cell wall synthesis |

| Anticancer | Cancer cell lines (e.g., breast, lung) | Induction of apoptosis |

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors involved in critical pathways such as cell proliferation and survival. For example, molecular docking studies have indicated that the compound may bind to protein kinases, which play a pivotal role in cancer progression .

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Study 2: Anticancer Effects

In vitro studies conducted on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2. This suggests a promising avenue for further research into its use as an anticancer agent .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Pharmacological Development : Exploring formulation strategies for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-methylbutan-2-yl)(thiophen-3-ylmethyl)amine, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Step 1 : Start with nucleophilic substitution or reductive amination between 3-methylbutan-2-amine and thiophen-3-ylmethyl halides. Use anhydrous solvents (e.g., CH₂Cl₂) under inert gas (N₂/Ar) to prevent side reactions .

- Step 2 : Optimize stoichiometry (1:1.2 molar ratio of amine to electrophile) and reflux conditions (e.g., 12–24 hours). Monitor via TLC or HPLC .

- Step 3 : Purify via reverse-phase HPLC with gradients (e.g., 30% → 100% methanol/water) to isolate the product . Typical yields range from 47–74% depending on steric hindrance .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹), C=O (if present, ~1700 cm⁻¹), and thiophene C-S/C=C (~700–900 cm⁻¹) .

- NMR : Use ¹H NMR to confirm methyl branching (δ 1.1–1.6 ppm for 3-methylbutan-2-yl) and thiophene protons (δ 6.8–7.5 ppm). ¹³C NMR resolves quaternary carbons (e.g., δ 126–141 ppm for thiophene) .

- HPLC/MS : Ensure purity (>98%) and validate molecular weight via HRMS (e.g., ESI-TOF) .

Q. What safety protocols are essential when handling this amine derivative?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Wear nitrile gloves and goggles; amines can cause skin/eye irritation .

- Waste Disposal : Quench excess reagents (e.g., NaBH₄ for reductive amination) with ethanol before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Modeling : Use software like Gaussian or ORCA to compute HOMO/LUMO energies and electrostatic potential maps. The Colle-Salvetti correlation-energy formula (adapted for DFT) evaluates electron density and kinetic-energy density .

- Validation : Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to refine functional/basis set choices .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

- Methodology :

- 2D NMR : Employ COSY and HSQC to assign coupled protons and correlate ¹H-¹³C signals. For example, distinguish thiophene C-H environments from alkyl chains .

- Variable Temperature NMR : Resolve dynamic broadening by cooling samples (e.g., –40°C in DMSO-d₆) .

Q. What crystallographic tools are effective for analyzing its solid-state structure?

- Methodology :

- Mercury Software : Visualize packing motifs and void spaces. Use the "Materials Module" to compare intermolecular interactions (e.g., H-bonding, π-stacking) with database entries .

- SHELX Suite : Refine X-ray data; SHELXL handles twinning or high-resolution datasets common for flexible amines .

Q. How does structural modification influence biological activity (e.g., receptor binding)?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing thiophene with furan or varying alkyl chains). Test in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) .

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Validate with IC₅₀ measurements .

Properties

Molecular Formula |

C10H17NS |

|---|---|

Molecular Weight |

183.32 g/mol |

IUPAC Name |

3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine |

InChI |

InChI=1S/C10H17NS/c1-8(2)9(3)11-6-10-4-5-12-7-10/h4-5,7-9,11H,6H2,1-3H3 |

InChI Key |

JEUWLDTZKJJITA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NCC1=CSC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.